molecular formula C16H20F3N5O3S B2621395 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1207031-71-7

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2621395
CAS No.: 1207031-71-7
M. Wt: 419.42
InChI Key: WOVXPZGRLGDAPH-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential across various scientific fields. This molecule contains multiple functional groups, including a pyrimidine ring, a sulfonamide group, and a trifluoromethoxy group, each contributing to its unique chemical properties and reactivity.

Synthetic routes and reaction conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrimidine ring: : The initial step often includes the preparation of the dimethylamino-substituted pyrimidine, generally through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

  • Attachment of the ethylamino side chain: : The subsequent step involves introducing the ethylamine group to the pyrimidine ring. This can be achieved via alkylation or substitution reactions using ethylamine or ethylamine derivatives.

  • Introduction of the trifluoromethoxybenzenesulfonamide group: : This involves reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods

Industrial production often involves similar routes but optimized for large-scale synthesis, including the use of high-yield catalysts, continuous flow reactors, and streamlined purification processes to achieve the compound at a commercial scale.

Types of reactions it undergoes

This compound can engage in a variety of chemical reactions:

  • Oxidation: : The pyrimidine ring and the ethylamine group can undergo oxidation under suitable conditions.

  • Reduction: : Reduction can target the nitro group if any, or the sulfonamide group.

  • Substitution: : Aromatic substitution is possible due to the electron-withdrawing effect of the trifluoromethoxy group.

Common reagents and conditions used in these reactions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenation using chlorinating or brominating agents, or nucleophilic aromatic substitution.

Major products formed from these reactions

  • Oxidation: : Leads to the formation of sulfonic acids or N-oxides.

  • Reduction: : Formation of amines or alcohol derivatives.

  • Substitution: : Varied aromatic compounds depending on the substitution pattern.

Scientific Research Applications

This compound finds applications in:

  • Biology: : Potential use as a biochemical probe or in the study of enzyme interactions.

  • Medicine: : Investigated for its pharmacological properties, possibly as a precursor for drug development.

  • Industry: : Used in the synthesis of advanced materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects generally involves:

  • Binding to molecular targets: : Such as enzymes or receptors.

  • Interfering with biochemical pathways: : By mimicking or inhibiting natural substrates or cofactors.

  • Modulating cell signaling: : Due to the presence of the trifluoromethoxy group which can influence electron density and binding affinity.

Comparison with Similar Compounds

Similar compounds

  • N-(4-(dimethylamino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

  • 4-(dimethylamino)-6-methyl-2-(methylamino)pyrimidine

  • 4-(trifluoromethoxy)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide

This combination of unique structural features and chemical versatility makes N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide a subject of great interest across various scientific disciplines.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXPZGRLGDAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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